[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2O. It is a derivative of ethanediamine, featuring a methoxyphenyl group and two dimethylamine groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine typically involves the alkylation of primary amines or ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions often include the use of solvents like ethanol or ether, and the process may require heating or refluxing to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to corresponding oxides.
Reduction: Reduction reactions can convert nitriles and amides to amines using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological systems. It is also employed in the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including their use as antidepressants and analgesics .
Industry: Industrially, this compound is used in the production of various chemicals, including dyes and polymers. Its reactivity makes it a valuable intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine
- 2-Methoxy-5-(phenylamino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness: What sets [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYAFQNZQLLQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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